4-methyl-N-(4-methylpentan-2-yl)aniline
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Overview
Description
4-methyl-N-(4-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 4-methylpentan-2-yl group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
The synthesis of 4-methyl-N-(4-methylpentan-2-yl)aniline typically involves the reaction of 4-methylaniline with 4-methylpentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-methyl-N-(4-methylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of the corresponding amine.
Scientific Research Applications
4-methyl-N-(4-methylpentan-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
4-methyl-N-(4-methylpentan-2-yl)aniline can be compared with other similar compounds, such as:
4-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound has a similar structure but with additional methyl groups, leading to different steric and electronic properties.
4-methyl-N-(tert-butyl)aniline: This compound has a tert-butyl group instead of the 4-methylpentan-2-yl group, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h5-8,10,12,14H,9H2,1-4H3 |
InChI Key |
YHOUVIIZJVMGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)CC(C)C |
Origin of Product |
United States |
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